2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
CAS No.: 21801-86-5
Cat. No.: VC3695159
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide - 21801-86-5](/images/structure/VC3695159.png)
CAS No. | 21801-86-5 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetamide |
Standard InChI | InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) |
Standard InChI Key | NSJOHWXCJYNOSF-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N2C=C1)CC(=O)N |
Canonical SMILES | C1=CC2=NC=C(N2C=C1)CC(=O)N |
Structural Characteristics and Properties
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide features a fused bicyclic heterocycle with a 5-6 ring system. The compound consists of an imidazole ring fused to a pyridine ring (forming the imidazo[1,2-a]pyridine core scaffold), with an acetamide group (-CH₂CONH₂) attached at the 3-position . This structural arrangement contributes significantly to its biological activity and chemical behavior.
The compound is also known by several synonyms, including:
-
imidazo[1,2-a]pyridine-3-acetamide
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2-imidazo[1,2-a]pyridin-3-ylacetamide
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₉H₉N₃O |
Molecular Weight | 175.19 g/mol |
CAS Number | 21801-86-5 |
PubChem CID | 89059 |
SMILES Notation | C1=CC2=NC=C(N2C=C1)CC(=O)N |
InChIKey | NSJOHWXCJYNOSF-UHFFFAOYSA-N |
The structural framework of the imidazo[1,2-a]pyridine core provides a unique combination of nitrogen-containing heterocycles that contribute significantly to its biological activity. The presence of the acetamide group at the 3-position introduces additional functional properties that make this compound particularly interesting for medicinal chemistry applications.
Synthesis Methods
The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and related derivatives can be accomplished through various chemical processes. Several approaches have been documented in the scientific literature and patents.
Traditional Synthetic Routes
One traditional synthetic pathway involves the preparation of imidazo-pyridino-3-acetonitrile intermediate, as disclosed in patents GB 991,589 and GB 1,076,089 . This approach typically follows these steps:
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Formylation of imidazo-pyridine according to the Vilsmeier-Haack reaction to obtain the aldehyde
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Reduction of the aldehyde with sodium borohydride to yield the corresponding alcohol
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Reaction with p-toluenesulfonyl chloride in pyridine to obtain the quaternary ammonium salt
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Reaction with cyanide ion to yield the 3-acetonitrile derivative
Modern Synthetic Approaches
More recent research has focused on developing efficient and versatile methods for synthesizing imidazo[1,2-a]pyridine derivatives. These approaches include:
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Condensation reactions
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Multicomponent reactions
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Oxidative coupling
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Tandem reactions
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Aminooxygenation
For example, one method involves the mixing of substituted imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide in an inert solvent followed by reduction with phosphorus tribromide to yield the desired acetamide derivative with good yields.
Chemical Reactivity
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles. The reactivity is primarily determined by the functional groups present in the structure.
Key Reactive Sites
The compound has several reactive sites:
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The acetamide group (-CH₂CONH₂) can undergo various transformations typical of amides, including hydrolysis, reduction, and nucleophilic substitution
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The imidazo[1,2-a]pyridine core provides sites for electrophilic and nucleophilic substitution reactions
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The methylene group (-CH₂-) connecting the heterocyclic core to the amide functionality can participate in α-functionalization reactions
These reactive sites make the compound versatile for developing new derivatives with enhanced pharmacological properties.
Biological Activity and Applications
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry . Compounds containing this core structure, including 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and its derivatives, exhibit diverse pharmacological activities.
Pharmacological Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can exhibit several important pharmacological properties:
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GABA-A receptor modulation: Certain derivatives act as positive allosteric modulators of GABA-A receptors, which can lead to anxiolytic, sedative, or hypnotic effects
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Antipsychotic activity: Studies have shown that some derivatives display antipsychotic-like activity in animal models
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Other potential activities: Various derivatives have been investigated for anti-inflammatory, antimicrobial, and anticancer properties
Therapeutic Applications
The most notable therapeutic applications of compounds related to 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide include:
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Zolpidem: A well-known hypnotic drug containing the imidazo[1,2-a]pyridine core structure (specifically, 2-(2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide), which has been found to exert antipsychotic-like effects in rats
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Antipsychotic drug development: Researchers have developed fluorinated imidazo[1,2-a]pyridine derivatives as potential novel antipsychotic agents. For example, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide has shown promising antipsychotic-like activity in animal models
Structure-Activity Relationships
Studies on structure-activity relationships of imidazo[1,2-a]pyridine derivatives have provided valuable insights into how structural modifications affect their biological activities.
Key Structural Features Affecting Activity
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Substitution at the 2-position: The introduction of aromatic groups (such as phenyl, chlorophenyl, or fluorophenyl) at the 2-position significantly affects the compounds' binding affinity to receptors and their pharmacological activities
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Substitution at the 3-position: The nature of the substituent at the 3-position, particularly the acetamide group and its derivatives, plays a crucial role in determining the biological activity profile
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Additional substitutions on the pyridine ring: Substituents at the 6-position (such as methyl groups) can enhance binding affinity and modulate pharmacological properties
The table below summarizes some notable structure-activity relationships observed in imidazo[1,2-a]pyridine derivatives:
Recent Research Developments
Recent research has expanded our understanding of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and related compounds, focusing particularly on their potential applications in psychiatry and neurology.
Novel Derivatives with Enhanced Properties
Researchers have developed a series of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. These compounds display high affinity and positive allosteric modulator properties at the GABA-A receptor, enhanced metabolic stability, and lack of hepatotoxicity .
The most promising compound from this series, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, has shown significant antipsychotic-like activity in the amphetamine-induced hyperlocomotion test in rats at a minimum effective dose of 1 mg/kg. Notably, this compound demonstrated a longer duration of antipsychotic-like activity compared to zolpidem .
Significance of Non-Dopaminergic Antipsychotic Mechanisms
These research findings are particularly significant as they represent an encouraging example of compounds with non-dopaminergic mechanisms of action displaying antipsychotic activity. This opens new avenues for the development of novel antipsychotic medications that may offer advantages over traditional dopamine D2 receptor antagonists, particularly in terms of side effect profiles .
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